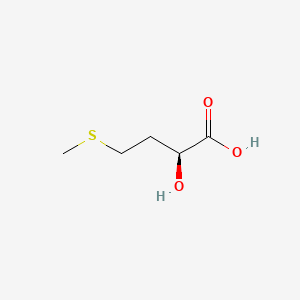

(S)-2-Hydroxy-4-(methylthio)butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFOSYPQQXJWGS-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197397 |

Source

|

| Record name | (S)-2-Hydroxy-4-(methylthio)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48042-96-2 |

Source

|

| Record name | (2S)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48042-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmeninol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048042962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Hydroxy-4-(methylthio)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-hydroxy-4-(methylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EIC6X5UP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Metabolic Conversion of (S)-2-Hydroxy-4-(methylthio)butyric Acid to L-Methionine

Executive Summary

(S)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a hydroxy analogue of methionine, serves as a crucial precursor to L-methionine, an essential amino acid vital for protein synthesis and numerous metabolic functions.[1][2] This guide provides a detailed technical overview of the stereospecific metabolic pathway that converts the (S)-isomer of HMTBA into the biologically active L-methionine. We will explore the key enzymatic steps, the mechanisms of the involved enzymes, and provide validated experimental protocols for pathway analysis. This document is intended for researchers, scientists, and professionals in drug development and animal nutrition who require a deep understanding of this metabolic conversion.

The Core Metabolic Pathway: A Two-Step Enzymatic Cascade

The conversion of HMTBA into L-methionine is a well-documented two-step process that occurs across various tissues, including the liver, kidneys, and intestine.[3][4] The pathway is initiated by the oxidation of HMTBA to its corresponding α-keto acid, followed by a transamination reaction to yield L-methionine.[3][5] A critical feature of this pathway is its stereospecificity; different enzymes are responsible for the initial conversion of the D- and L-isomers of HMTBA.[3][6] This guide focuses specifically on the (S)- or L-isomer of HMTBA.

The two primary steps are:

-

Oxidation: The L-isomer of HMTBA is oxidized to 2-keto-4-(methylthio)butanoic acid (KMB).[3][7]

-

Transamination: KMB, the common intermediate, receives an amino group to form L-methionine.[3][5]

This efficient conversion allows HMTBA to serve as a reliable source of L-methionine for cellular processes.[1]

Caption: The two-step metabolic pathway converting (S)-HMTBA to L-Methionine.

Key Enzymes and Their Mechanistic Roles

The efficiency of the HMTBA to L-methionine conversion is entirely dependent on the activity and localization of two key classes of enzymes.

L-2-Hydroxy Acid Oxidase (L-HAOX): The Initiating Enzyme

The first, rate-limiting step for the conversion of the L-isomer of HMTBA is catalyzed by L-2-hydroxy acid oxidase (L-HAOX), a flavoprotein.[3][6]

-

Enzyme Class: Oxidoreductase (EC 1.1.3.15)

-

Cellular Localization: L-HAOX is primarily found in the peroxisomes of liver and kidney cells.[6][8]

-

Mechanism: L-HAOX catalyzes the oxidation of the hydroxyl group on L-HMTBA to a keto group, producing KMB and hydrogen peroxide (H₂O₂) as a byproduct.[3] This reaction is stereospecific for L-α-hydroxy acids.[3]

The activity of L-HAOX is a critical determinant of the rate at which L-HMTBA can be made available for conversion to L-methionine.

Aminotransferases: The Final Step to L-Methionine

The second step involves the transfer of an amino group to KMB, a reaction catalyzed by a broad family of enzymes known as aminotransferases (or transaminases).[3][9]

-

Enzyme Class: Transferase (EC 2.6.1)

-

Cellular Localization: Aminotransferases are ubiquitous and found in both the cytoplasm and mitochondria of virtually all tissues.[10]

-

Mechanism: This reaction follows a "ping-pong bi-bi" mechanism, which is dependent on the pyridoxal-5'-phosphate (PLP) cofactor, a derivative of vitamin B6.[11][12][13] An amino acid (often L-glutamate or a branched-chain amino acid) donates its amino group to the enzyme-PLP complex, forming pyridoxamine-5'-phosphate (PMP) and releasing an α-keto acid.[11][12] The PMP-enzyme complex then transfers the amino group to the incoming KMB, regenerating the PLP-enzyme complex and forming the final product, L-methionine.[11][12]

| Enzyme/Step | Substrate | Product | Key Cofactor | Primary Location |

| L-2-Hydroxy Acid Oxidase | (S)-HMTBA | KMB | FAD | Peroxisomes (Liver, Kidney)[6][8] |

| Aminotransferases | KMB + Amino Acid Donor | L-Methionine | PLP (Vitamin B6) | Cytosol/Mitochondria (Ubiquitous)[10] |

| Table 1: Summary of Key Enzymes and Reactions in the (S)-HMTBA to L-Methionine Pathway. |

Experimental Protocols for Pathway Analysis

To empower researchers in this field, this section provides detailed, validated methodologies for assessing the key enzymatic activities and quantifying the metabolites involved in the pathway.

Protocol: Spectrophotometric Assay for Hydroxyacid Dehydrogenase Activity

While the primary enzyme for the L-isomer is an oxidase, the D-isomer is converted by a D-2-hydroxy acid dehydrogenase (D-HADH).[3][9] The activity of dehydrogenases is commonly measured by monitoring the change in absorbance of nicotinamide adenine dinucleotide (NAD⁺/NADH) at 340 nm. This protocol is adapted from standard methods for similar dehydrogenases and can be optimized for D-HADH.[14][15]

Principle: The enzymatic activity is measured by following the reduction of NAD⁺ to NADH, which corresponds to an increase in absorbance at 340 nm.[14]

Materials:

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

-

NAD⁺ Stock Solution: 20 mM NAD⁺ in assay buffer.

-

Substrate Stock Solution: 100 mM D,L-HMTBA in assay buffer.

-

Enzyme Sample: Purified enzyme or crude tissue/cell lysate.

-

UV/Vis Spectrophotometer with temperature control.

-

Quartz cuvettes.

Procedure:

-

Prepare Reaction Mixture: In a 1 mL quartz cuvette, combine the following:

-

850 µL of Assay Buffer.

-

50 µL of NAD⁺ Stock Solution (final concentration 1 mM).

-

50 µL of Substrate Stock Solution (final concentration 5 mM).

-

-

Equilibration: Mix the contents by gentle inversion and incubate in the spectrophotometer at 37°C for 5 minutes to allow for temperature equilibration.

-

Background Reading: Record the baseline absorbance at 340 nm for 1-2 minutes to measure any non-enzymatic reaction.

-

Initiate Reaction: Add 50 µL of the enzyme sample to the cuvette, mix quickly, and immediately begin recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

-

Control Reaction: Perform a blank reaction containing all components except the enzyme sample to subtract the background rate of NAD⁺ reduction.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).[11]

-

Caption: Workflow for the spectrophotometric assay of dehydrogenase activity.

Protocol: Quantification of HMTBA and L-Methionine via HPLC

Accurate quantification of the substrate (HMTBA) and the final product (L-methionine) is essential for kinetic studies and for evaluating conversion efficiency. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust method for this purpose.[16]

Principle: Separation of HMTBA and methionine from other sample components is achieved on a C18 column, followed by detection using a UV or mass spectrometry detector.[16]

Materials:

-

HPLC System: With a pump, autosampler, column oven, and UV or MS detector.

-

Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5-µm particle size).[16]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Sample Preparation: Serum or tissue homogenate samples may require protein precipitation (e.g., with trichloroacetic acid or acetonitrile) followed by centrifugation and filtration (0.22 µm filter).[17]

-

Standards: Certified reference standards for HMTBA and L-methionine.

Procedure:

-

Prepare Standards: Create a series of calibration standards of known concentrations for both HMTBA and L-methionine in a matrix similar to the samples.

-

Sample Preparation: Prepare samples as described above to remove interfering substances.

-

HPLC Method:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm or as appropriate for the analytes.[18]

-

Injection Volume: 10-20 µL.

-

Gradient Elution:

-

0-5 min: 100% Mobile Phase A.

-

5-15 min: Linear gradient to 70% A / 30% B.

-

15-20 min: Hold at 70% A / 30% B.

-

20-25 min: Return to 100% A and re-equilibrate. (Note: This is a starting gradient and must be optimized for specific columns and sample types).

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area against the concentration for each standard.

-

Quantify HMTBA and L-methionine in the unknown samples by interpolating their peak areas from the standard curve.

-

| Parameter | Value/Description | Rationale/Reference |

| Technique | Reversed-Phase HPLC | Provides excellent separation of small organic molecules.[16] |

| Column | C18, 5 µm | Standard for retaining non-polar to moderately polar analytes.[16] |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | TFA acts as an ion-pairing agent to improve peak shape. |

| Detection | UV (210 nm) or Mass Spectrometry | UV detection is broadly applicable; MS provides higher specificity.[16][18] |

| Quantification | External Standard Calibration | Ensures accurate concentration measurement against certified standards. |

| Table 2: Key Parameters for HPLC-based Quantification of HMTBA and L-Methionine. |

Conclusion and Future Directions

The metabolic conversion of (S)-2-Hydroxy-4-(methylthio)butyric acid to L-methionine is a highly efficient, two-step enzymatic process pivotal for cellular metabolism. This pathway, initiated by L-2-hydroxy acid oxidase and completed by ubiquitous aminotransferases, underscores the nutritional value of HMTBA as a methionine precursor.[1] The protocols detailed in this guide provide a robust framework for researchers to investigate the kinetics, regulation, and efficiency of this pathway in various biological systems.

Future research should focus on the tissue-specific regulation of the converting enzymes, the impact of physiological stress on conversion efficiency, and the potential for metabolic engineering to enhance the production of L-methionine from HMTBA in biotechnological applications. A deeper understanding of these aspects will further solidify the scientific foundation for the use of HMTBA in both animal nutrition and clinical research.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH).

- RSC Publishing. (2024, February 21). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis.

- Noel, L., et al. (n.d.). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PMC.

- PetfoodIndustry. (2016, March 9). Diversifying methionine choices in pet food formulations.

- Martín-Venegas, R., et al. (2011, March 9). Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. British Journal of Nutrition.

- EFSA FEEDAP Panel. (2018, March 20). Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species. PMC.

- Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. PubMed.

- Zhang, S., et al. (2017, October 17). Review of the chemistry, metabolism, and dose response of two supplemental methionine sources and the implications in their relative bioefficacy. World's Poultry Science Journal.

- Joint Research Centre. (n.d.). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.

- Bisson, I. A., et al. (n.d.). Chemical Mechanism of the Branched-Chain Aminotransferase IlvE from Mycobacterium tuberculosis. PMC.

- Creative Enzymes. (n.d.). Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays.

- Terova, G., et al. (2022, July 19). How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout?. MDPI.

- Wikipedia. (n.d.). Transamination.

- Sumpter, S. R., & Pandit, A. (2020, November 16). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water.

- ResearchGate. (n.d.). -Conversion of DL-alpha-hydroxy, alpha- keto, L-and D-alpha-amino....

- MITOCW. (n.d.). watch?v=61ZVXmh6ae0.

- Liu, X., et al. (2014, December 22). One-Step Biosynthesis of α-Keto-γ-Methylthiobutyric Acid from L-Methionine by an Escherichia coli Whole-Cell Biocatalyst Expressing an Engineered L-Amino Acid Deaminase from Proteus vulgaris. PMC.

- Wikipedia. (n.d.). Methionine.

Sources

- 1. petfoodindustry.com [petfoodindustry.com]

- 2. Methionine - Wikipedia [en.wikipedia.org]

- 3. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. Review of the chemistry, metabolism, and dose response of two supplemental methionine sources and the implications in their relative bioefficacy | World's Poultry Science Journal | Cambridge Core [cambridge.org]

- 9. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Mechanism of the Branched-Chain Aminotransferase IlvE from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transamination - Wikipedia [en.wikipedia.org]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. One-Step Biosynthesis of α-Keto-γ-Methylthiobutyric Acid from L-Methionine by an Escherichia coli Whole-Cell Biocatalyst Expressing an Engineered L-Amino Acid Deaminase from Proteus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 18. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

Technical Guide: Enzymatic Conversion of (S)-HMTBA by L-Hydroxy Acid Oxidase (L-HAH)

This technical guide details the enzymatic conversion of (S)-2-hydroxy-4-(methylthio)butanoic acid ((S)-HMTBA) by L-hydroxy acid oxidase (L-HAH/L-HAOX). It is designed for researchers investigating methionine salvage pathways, oxidative stress mechanisms, or optimizing nutritional bio-efficacy assays.

Executive Summary

The enzymatic oxidation of (S)-HMTBA to 2-keto-4-(methylthio)butanoic acid (KMTB) is the rate-limiting, stereospecific step in the biological utilization of the L-isomer of methionine hydroxy analogue.[1][2] This reaction is catalyzed by L-hydroxy acid oxidase (L-HAH) , also known as HAO1 or L-2-hydroxy acid oxidase (L-HAOX) .

Unlike its D-isomer counterpart (which utilizes a mitochondrial dehydrogenase), (S)-HMTBA conversion occurs primarily in the peroxisomes of liver and kidney tissues. The reaction is FMN-dependent and generates hydrogen peroxide (

Mechanistic Foundations

The Reaction Pathway

L-HAH functions as a flavoprotein oxidase. It catalyzes the oxidation of the

Reaction Stoichiometry:

Following this oxidation, KMTB undergoes non-stereospecific transamination (typically involving glutamine or leucine as amine donors) to form L-Methionine.

Stereochemistry and Specificity

-

Substrate: (S)-HMTBA (equivalent to the L-configuration of

-hydroxy acids). -

Enzyme: L-HAH (EC 1.1.3.15).

-

Cofactor: Flavin Mononucleotide (FMN).

-

Mechanism:

-

Reductive Half-Reaction: (S)-HMTBA binds to the active site. A hydride transfer occurs from the

-carbon of the substrate to the N5 position of the FMN cofactor, reducing it to -

Oxidative Half-Reaction:

reacts with molecular oxygen (

-

Pathway Visualization

The following diagram illustrates the stereospecific conversion and the downstream transamination.

Figure 1: Stereospecific pathway of (S)-HMTBA conversion to L-Methionine via L-HAH.[1]

Enzymatic Characterization & Kinetics[3]

Understanding the kinetic parameters is essential for designing valid assays. L-HAH exhibits different affinities for HMTBA compared to its physiological substrate, glycolate.

| Parameter | Value (Chicken Liver L-HAH) | Notes |

| ~1.73 mM | Lower affinity than glycolate ( | |

| ~17% | Compared to glycolate (100%). | |

| pH Optimum | 7.8 – 8.0 | Activity drops significantly below pH 7.0. |

| Inhibitors | Oxalate, Pyruvate | Competitive inhibitors of L-HAH. |

Scientific Insight: While glycolate is the preferred substrate, the physiological concentration of HMTBA during supplementation often exceeds that of glycolate, driving the reaction forward despite the higher

Experimental Protocol: L-HAH Activity Assay

This protocol utilizes a coupled peroxidase assay .[3] The

Method: Amplex Red Fluorometric Assay (High Sensitivity) Alternative: o-Dianisidine (Colorimetric)

Reagents & Preparation

-

Assay Buffer: 50 mM Sodium Phosphate or Tris-HCl, pH 7.8.

-

Enzyme Source: Purified recombinant human HAO1 or Liver Peroxisomal Fraction (Rat/Chicken).

-

Substrate Stock: 100 mM (S)-HMTBA (or racemic DL-HMTBA; note that only 50% is active) in buffer.

-

Cofactor: 0.1 mM FMN (Flavin Mononucleotide).[3]

-

Detection Mix:

-

HRP (Horseradish Peroxidase): 1 U/mL final.

-

Amplex Red: 50

M final.

-

Step-by-Step Workflow

-

Pre-Incubation:

-

In a black 96-well plate, add 50

L of Enzyme Source diluted in Assay Buffer. -

Add 10

L of 0.1 mM FMN. -

Incubate at 37°C for 10 minutes to ensure cofactor binding.

-

-

Reaction Initiation:

-

Add 40

L of Detection Mix (HRP + Amplex Red). -

Add 100

L of Substrate Stock (Start with 10 mM final concentration). -

Control: Include a "No Substrate" blank and a "No Enzyme" blank.

-

-

Kinetic Monitoring:

-

Immediately place in a fluorescence microplate reader.

-

Excitation: 530 nm | Emission: 590 nm.

-

Read every 30 seconds for 20 minutes at 37°C.

-

-

Quantification:

-

Calculate the slope (RFU/min) of the linear portion of the curve.

-

Convert RFU to moles of

using a standard curve generated with known

-

Assay Visualization Workflow

Figure 2: Step-by-step fluorometric assay workflow for L-HAH activity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Spontaneous oxidation of Amplex Red or light exposure. | Protect reagents from light; prepare fresh detection mix. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Reduce enzyme concentration; measure initial velocity ( |

| Low Activity | Loss of FMN cofactor or incorrect pH. | Ensure FMN is added exogenously; verify pH is 7.8–8.0. |

| Stereospecificity Check | Racemic substrate interference. | If using DL-HMTBA, double the concentration to match L-isomer equivalents. |

References

-

Dupuis, L., et al. (1989).[4] Oxidation of the supplemental methionine source L-2-hydroxy-4-methylthiobutanoic acid by pure L-2-hydroxy acid oxidase from chicken liver. Journal of Nutrition . Link

-

Martin-Venegas, R., et al. (2011). Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro. British Journal of Nutrition . Link

-

Dibner, J. J., & Knight, C. D. (1984).[4] Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. Journal of Nutrition . Link

-

Structural Genomics Consortium. (2018). Human Hydroxyacid Oxidase (HAO1) - Assay Protocols. The SGC .[3] Link

-

Pollegioni, L., et al. (2018).[5] Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences . Link

Sources

- 1. cambridge.org [cambridge.org]

- 2. Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. thesgc.org [thesgc.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

Stereospecific Transport & Metabolic Conversion of L-Methionine Hydroxy Analogue (L-HMTBA): A Technical Guide

Executive Summary

This technical guide delineates the transport and metabolic activation mechanisms of L-2-hydroxy-4-(methylthio)butanoic acid (L-HMTBA), a critical methionine precursor. Unlike L-methionine (L-Met), which utilizes amino acid transporters (System L,

Molecular Basis: The Hydroxyl Distinction

The fundamental divergence in transport mechanics between L-Met and L-HMTBA stems from a single functional group substitution at the

| Feature | L-Methionine (L-Met) | L-HMTBA |

| Structure | ||

| Classification | Sulfur-containing Amino Acid | |

| pKa | ||

| Physiological Charge | Zwitterionic (at pH 7.4) | Anionic (Carboxylate form) or Non-ionic |

| Lipophilicity | Low | Moderate (allows some passive diffusion) |

Implication: Because L-HMTBA lacks the amino group, it is not a substrate for System L or other amino acid transporters. Instead, it mimics lactate and pyruvate, hijacking the body's monocarboxylate transport systems.

The Transporter Landscape: MCT1 and Proton Coupling

The primary entry route for L-HMTBA into the enterocyte is MCT1 (SLC16A1) . This is a low-affinity, high-capacity transporter located on the apical membrane of intestinal epithelial cells.

Mechanism of Action

MCT1 functions as a proton-coupled symporter .[1]

-

Proton Binding: A proton (

) binds to the extracellular domain of MCT1, inducing a conformational change. -

Substrate Binding: The anionic form of L-HMTBA binds to the transporter.

-

Translocation: The H+/L-HMTBA complex translocates across the membrane.

-

Release: Both are released into the cytosol.

The NHE3 Synergy (The Sodium Connection)

While L-HMTBA transport is technically

-

Causality: The Apical Sodium-Hydrogen Exchanger 3 (NHE3 ) extrudes

into the gut lumen in exchange for -

Effect: This maintains the acidic microclimate (low pH) at the apical surface required to drive the proton gradient for MCT1.

Visualization of the Transport Pathway

Figure 1: The synergistic coupling of MCT1 and NHE3 facilitates L-HMTBA uptake. NHE3 recycles protons to the apical surface, creating the driving force for MCT1-mediated symport.

Stereospecific Intracellular Conversion

While MCT1 transports both L- and D- isomers of HMTBA (with varying kinetics), the metabolic conversion to L-Methionine is highly stereospecific and compartmentalized. This is the "metabolic funnel" that ensures bioavailability.

The Two-Step Enzymatic Pathway

Both isomers must first be converted to the common intermediate:

-

Oxidation (The Stereospecific Step):

-

Transamination (The Convergent Step):

Kinetic Implications

-

L-HMTBA Efficiency: In many tissues (especially kidney and liver), the affinity of L-HAOX for L-HMTBA is high, allowing rapid conversion.

-

The "Trap": Once converted to L-Met, the molecule enters the amino acid pool and cannot back-diffuse through MCT1, effectively trapping the nutrient inside the cell.

Experimental Protocols: Validating Transport Mechanisms

To verify these mechanisms in a drug development or nutritional research setting, the Caco-2 Cell Monolayer Model is the gold standard.

Protocol: Competitive Inhibition Uptake Assay

Objective: To prove MCT1 involvement by demonstrating competitive inhibition with known monocarboxylates (L-Lactate).[7]

Materials:

-

Differentiated Caco-2 cells (21-day culture on Transwell inserts).

-

Buffer A: HBSS (pH 5.5) – Acidic pH is critical to activate MCT1.

-

Buffer B: HBSS (pH 7.4) – Control for passive diffusion/low MCT activity.

-

Substrate:

C-labeled L-HMTBA. -

Inhibitor: L-Lactate (10-20 mM) or

-cyano-4-hydroxycinnamate (CHC).

Workflow:

-

Equilibration: Wash cells with warm HBSS. Pre-incubate at 37°C for 20 mins.

-

Dosing:

-

Group 1 (Control): Add

C-L-HMTBA in Buffer A (pH 5.5). -

Group 2 (Inhibition): Add

C-L-HMTBA + 20mM L-Lactate in Buffer A. -

Group 3 (pH Effect): Add

C-L-HMTBA in Buffer B (pH 7.4).

-

-

Uptake: Incubate for 6 minutes (Initial Rate Conditions).

-

Termination: Aspirate buffer immediately. Wash 3x with ice-cold stop solution (PBS + 0.1% BSA).

-

Lysis & Quantification: Lyse cells with 0.1N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

Self-Validating Logic:

-

If Group 1 > Group 3 : Confirms proton-dependence (MCT1 characteristic).

-

If Group 1 > Group 2 : Confirms competitive inhibition by monocarboxylates (MCT1 specificity).

Workflow Diagram

Figure 2: Step-by-step workflow for characterizing L-HMTBA transport kinetics in vitro.

Implications for Bioavailability & Formulation

Understanding the MCT1 mechanism offers distinct advantages over standard L-Met supplementation:

-

Bypassing Competition: L-Met competes with Lysine and other amino acids for System

. L-HMTBA uses MCT1, avoiding this competition in high-protein diets. -

Diffusion Component: At low pH (upper GI tract), a fraction of L-HMTBA exists in the non-ionized form (COOH), allowing passive diffusion across the lipid bilayer, providing a dual-absorption mechanism (Active + Passive).

-

Oxidative Stress: The conversion of L-HMTBA to L-Met generates reducing power (NADH/NADPH) depending on the dehydrogenase used, potentially aiding in cellular redox balance.

References

-

Martin-Venegas, R., et al. (2007). "Monocarboxylate transporter 1 mediates DL-2-Hydroxy-(4-methylthio)butanoic acid transport across the apical membrane of Caco-2 cell monolayers." Journal of Nutrition.

-

Richards, J. D., et al. (2005). "Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken." Poultry Science.

-

Martin-Venegas, R., et al. (2011). "Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor." British Journal of Nutrition.

-

Dibner, J. J., & Knight, C. D. (1984). "Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway." Journal of Nutrition.

Sources

- 1. Monocarboxylate transporter 1 - Wikipedia [en.wikipedia.org]

- 2. Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. cambridge.org [cambridge.org]

- 4. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Monocarboxylate transporter 1 mediates DL-2-Hydroxy-(4-methylthio)butanoic acid transport across the apical membrane of Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (S)-2-Hydroxy-4-(methylthio)butyric Acid in the Transsulfuration Pathway: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

The transsulfuration pathway is a critical metabolic nexus that governs the fate of sulfur-containing amino acids, directly impacting cellular redox homeostasis through the synthesis of cysteine and glutathione.[1] (S)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a naturally occurring analogue of methionine, serves as an efficient precursor to L-methionine, thereby fueling this essential pathway.[2] This technical guide provides an in-depth exploration of the biochemical journey of HMTBA, from its enzymatic conversion to L-methionine to its subsequent influence on the flux of the transsulfuration pathway. We will dissect its role in modulating key metabolites such as homocysteine, cysteine, and glutathione, and explore its antioxidant properties.[3][4] Furthermore, this guide offers detailed methodologies and experimental protocols for researchers to quantitatively assess HMTBA and its metabolic impact, providing a robust framework for investigation in basic research and drug development contexts.

The Transsulfuration Pathway: A Core Metabolic Hub

The transsulfuration pathway represents the sole route for the de novo synthesis of cysteine in mammals, linking methionine metabolism to cellular antioxidant systems.[5] The pathway begins with dietary methionine, an essential amino acid, and proceeds through a series of enzymatic steps.[6][7]

-

Activation of Methionine: Methionine is converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT). SAM is the principal methyl donor for a vast array of biological methylation reactions.[8]

-

Transmethylation and Homocysteine Formation: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine (Hcy).[1]

-

Entry into Transsulfuration: Homocysteine stands at a critical juncture. It can either be remethylated back to methionine or be irreversibly committed to the transsulfuration pathway.[9] The first committed step is catalyzed by the vitamin B6-dependent enzyme, cystathionine β-synthase (CBS), which condenses homocysteine with serine to form cystathionine.[6][10]

-

Cysteine Synthesis: Cystathionine is subsequently cleaved by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CGL or CSE), to yield L-cysteine, α-ketobutyrate, and ammonia.[5][11]

The cysteine produced is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[8][12] Therefore, the flux through this pathway is paramount for maintaining cellular redox balance and mitigating oxidative stress.[9][13]

Caption: The mammalian transsulfuration pathway.

Bioconversion of (S)-HMTBA to L-Methionine

(S)-2-Hydroxy-4-(methylthio)butyric acid, the L-isomer of HMTBA, is efficiently converted into L-methionine, the biologically active form required for protein synthesis and entry into the transsulfuration pathway.[2] This bioconversion is a two-step enzymatic process that primarily occurs in the liver, kidneys, and intestine.[2][14]

-

Step 1: Oxidation to Keto-Methionine: The first step is the stereospecific oxidation of the hydroxyl group on (S)-HMTBA to a keto group, forming 2-keto-4-(methylthio)butyric acid (KMB). This reaction is catalyzed by L-hydroxy acid oxidase (L-HAOx).[2]

-

Step 2: Transamination to L-Methionine: The resulting KMB is then transaminated to form L-methionine. This reaction is carried out by various transaminases, which transfer an amino group from an amino acid donor (e.g., glutamine, branched-chain amino acids) to KMB.[2][14]

This efficient conversion makes HMTBA a reliable dietary source to supply L-methionine to the metabolic pool.[3][14] Unlike DL-methionine, which relies on carrier-mediated active transport for absorption, HMTBA is absorbed primarily via diffusion along the gastrointestinal tract.[3][15] This difference in absorption mechanism may offer advantages, particularly under conditions of metabolic stress.[4]

Caption: Enzymatic conversion of (S)-HMTBA to L-Methionine.

Influence of HMTBA on Transsulfuration Flux and Downstream Metabolites

By serving as a source of L-methionine, HMTBA supplementation directly influences the dynamics of the transsulfuration pathway. This modulation has significant implications for cellular antioxidant capacity and redox signaling.

Impact on Cysteine and Glutathione Synthesis

Supplementation with HMTBA enhances the substrate pool for the transsulfuration pathway, which can lead to increased production of cysteine.[3] As cysteine is the rate-limiting amino acid for GSH synthesis, this effect often translates to elevated intracellular GSH levels.[8][12] Numerous studies have demonstrated that HMTBA is effective in improving the redox status of cells and tissues, in part by boosting the GSH pool and the activity of GSH-dependent enzymes like glutathione peroxidase.[3][4] This makes HMTBA an effective agent for mitigating oxidative damage, for instance, during heat stress.[3]

Modulation of Homocysteine Metabolism

The metabolic fate of homocysteine is tightly regulated by the cellular levels of SAM. High SAM levels allosterically activate CBS, directing homocysteine towards transsulfuration, and inhibit MTHFR, reducing remethylation.[10][13] By providing a steady supply of L-methionine, HMTBA contributes to the SAM pool, thereby promoting the flux of homocysteine into the transsulfuration pathway for cysteine and GSH synthesis.

However, some research indicates a more nuanced role. In a study on weaned piglets, dietary HMTBA supplementation was found to increase remethylation and decrease the overall rate of transsulfuration compared to L-methionine supplementation, suggesting a methionine-conserving effect under specific conditions.[16] This highlights that the ultimate effect of HMTBA on the remethylation/transsulfuration balance can be dependent on the species, age, and metabolic state of the animal.[3][16]

Comparative Metabolic Effects of Methionine Sources

| Feature | (S)-HMTBA | DL-Methionine |

| Chemical Structure | Hydroxy analogue (organic acid)[15] | Amino acid (racemic mixture)[2] |

| Absorption Mechanism | Primarily passive diffusion[15] | Active, carrier-mediated transport[15] |

| Site of Conversion | Liver, kidney, intestine, other tissues[2] | Primarily liver and kidney[2] |

| Metabolic Effect | Efficient L-Met precursor[2][3] | Efficient L-Met precursor[3] |

| Antioxidant Capacity | Demonstrated to increase GSH and antioxidant enzyme activity[3][4] | Contributes to GSH synthesis via L-Met |

| Performance under Stress | May offer advantages due to absorption mechanism and antioxidant properties[3][15] | Active transport can be saturated |

Methodologies for Studying HMTBA and Transsulfuration

For researchers and drug development professionals, accurate quantification of HMTBA and the metabolites within the transsulfuration pathway is essential. Below are core protocols to facilitate these investigations.

Protocol: Quantification of HMTBA and Transsulfuration Metabolites by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of HMTBA, methionine, homocysteine, cysteine, and glutathione in biological matrices like plasma or cell lysates, adapted from established methodologies.[4][17]

Objective: To accurately measure the concentration of HMTBA and key pathway metabolites.

Materials & Reagents:

-

Biological sample (plasma, serum, or cell pellet)

-

Acetonitrile (ACN), HPLC-grade

-

Methanol (MeOH), HPLC-grade

-

Trifluoroacetic acid (TFA) or Formic Acid (FA)

-

Internal standards (stable isotope-labeled versions of each analyte)

-

LC-MS/MS system with ESI source

-

C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Centrifuge, vortex mixer, and micropipettes

Step-by-Step Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen samples on ice.

-

To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold ACN or MeOH containing the internal standards. The organic solvent serves to precipitate proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

-

Extraction:

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA).

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

-

Transfer the clear supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a gradient elution to separate the analytes.

-

Mobile Phase A: Water + 0.1% FA

-

Mobile Phase B: ACN + 0.1% FA

-

Example Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow rate: 0.3 mL/min; Column temperature: 40°C.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions (precursor ion -> product ion) and collision energies for each analyte and internal standard using authentic standards.

-

-

-

Data Analysis:

-

Quantify each analyte by calculating the peak area ratio of the analyte to its corresponding internal standard.

-

Generate a standard curve using known concentrations of analytes to determine the concentration in the unknown samples.

-

Caption: Workflow for LC-MS/MS quantification of metabolites.

Protocol: Stable Isotope Tracer Analysis for Metabolic Flux

Objective: To determine the kinetic flux of L-methionine derived from HMTBA through the transsulfuration pathway in vivo or in cell culture.[16]

Principle: A stable isotope-labeled version of HMTBA (e.g., with ¹³C or ²H) is administered. The rate of appearance of the label in downstream metabolites (methionine, homocysteine, cysteine, glutathione) is measured by mass spectrometry, allowing for the calculation of metabolic flux.

Abbreviated Workflow:

-

Baseline Sampling: Collect pre-infusion samples (blood, tissue, or cell media/lysate).

-

Tracer Administration: Administer the labeled HMTBA. For in vivo studies, this is typically a primed, constant intravenous infusion. For cell culture, the labeled compound is added to the media.

-

Time-Course Sampling: Collect samples at multiple time points during the infusion to monitor the isotopic enrichment of metabolites as they approach a steady state.

-

Sample Processing & Analysis: Process samples as described in Protocol 4.1. The mass spectrometer is used to measure the ratio of labeled to unlabeled versions of each metabolite.

-

Kinetic Modeling: Apply metabolic modeling equations (e.g., compartmental models) to the isotopic enrichment data to calculate rates of appearance, conversion, and flux through the pathway.

Conclusion and Future Directions

(S)-2-Hydroxy-4-(methylthio)butyric acid is more than a simple substitute for methionine; it is a potent pro-drug that is efficiently converted to L-methionine, thereby fueling the critical transsulfuration pathway. Its role extends beyond basic protein synthesis to the core of cellular defense, directly supporting the production of cysteine and the master antioxidant, glutathione. The distinct absorption mechanism of HMTBA may offer unique metabolic advantages over conventional methionine sources, particularly in scenarios of physiological stress.

For researchers in nutrition, biochemistry, and drug development, understanding the nuanced impact of HMTBA on the delicate balance between remethylation and transsulfuration is a key area for future investigation. The advanced analytical and stable isotope methodologies outlined in this guide provide the necessary tools to dissect these complex metabolic networks. Future studies should focus on elucidating the context-dependent regulation of the pathway by HMTBA and harnessing its antioxidant potential for therapeutic and performance-enhancing applications.

References

-

Taylor & Francis. (n.d.). Transsulfuration pathway – Knowledge and References. Taylor & Francis. Retrieved from [Link][6]

-

Zeng, Z., Zhang, B., Wang, L., et al. (2023). Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks. Poultry Science, 102(5), 102605. Available from: [Link][3]

-

Le-Cor, S., & Fardel, O. (2021). The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease. International Journal of Molecular Sciences, 22(5), 2694. Available from: [Link][13]

-

Noel, E., & Vázquez-Añón, M. (2021). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. Animal Feed Science and Technology, 277, 114966. Available from: [Link][2]

-

Belalcazar Maya, A. D. (2009). The Transsulfuration Pathway Significantly Contributes to Glutathione Biosynthesis in Human Mammary Epithelial Cells. Marshall University Theses, Dissertations and Capstones. Paper 795. Available from: [Link][8]

-

Testai, L., & Calderone, V. (2025). Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid. International Journal of Molecular Sciences, 26(13), 7215. Available from: [Link][9]

-

Rimoldi, S., Terova, G., Ceccotti, C., et al. (2022). How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout? Antioxidants, 11(7), 1381. Available from: [Link][14]

-

Paul, B. D. (2021). Neuroprotective Roles of the Reverse Transsulfuration Pathway in Alzheimer's Disease. Frontiers in Molecular Neuroscience, 14, 649252. Available from: [Link][1]

-

Charlton, C. G. (2023). Transsulfuration pathway: a targeting neuromodulator in Parkinson's disease. Journal of Biomedical Science, 30(1), 49. Available from: [Link]

-

Paul, B. D., & Snyder, S. H. (2012). Regulators of the transsulfuration pathway. EMBO Molecular Medicine, 4(3), 161–162. Available from: [Link][5]

-

Wikipedia. (n.d.). Transsulfuration pathway. Wikipedia. Retrieved from: [Link][11]

-

The Poultry Site. (2018). Measuring up: methionine sources. The Poultry Site. Available from: [Link][15]

-

Chiku, T., et al. (2015). Extracellular transsulfuration generates hydrogen sulfide from homocysteine and protects endothelium from redox stress. Arteriosclerosis, Thrombosis, and Vascular Biology, 35(12), 2588-2597. Available from: [Link][18]

-

Rasch, L., et al. (2019). Substitution of Dietary Sulfur Amino Acids by DL-2-hydroxy-4-Methylthiobutyric Acid Increases Remethylation and Decreases Transsulfuration in Weaned Piglets. The Journal of Nutrition, 149(3), 420-429. Available from: [Link][16]

-

Stipanuk, M. H. (2004). Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur. Journal of Inherited Metabolic Disease, 27(4), 457-476. Available from: [Link][10]

-

Imai, H., et al. (2021). Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. International Journal of Molecular Sciences, 22(16), 8567. Available from: [Link][7]

-

Kumar, P., & Singh, R. P. (2020). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. LCGC North America, 38(11), 634-639. Available from: [Link][4]

-

Manangi, M. (2017). Protect Broiler Performance and Profits with HMTBa Methionine. Engormix. Available from: [Link][19]

-

Filosa, S., et al. (2023). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. International Journal of Molecular Sciences, 24(21), 15833. Available from: [Link][12]

-

Wang, Y., et al. (2022). A quantitative metabolomics assay targeting 14 intracellular metabolites associated with the methionine transsulfuration pathway using LC-MS/MS in breast cancer cells. Journal of Chromatography B, 1208, 123314. Available from: [Link][17]

-

Belalcazar, A., et al. (2010). Transsulfuration Is a Significant Source of Sulfur for Glutathione Production in Human Mammary Epithelial Cells. ISRN Nutrition, 2011, 289820. Available from: [Link][20]

-

USDA ARS. (2011). Children's Nutrition Research Center: Houston, TX - Publication. USDA ARS. Available from: [Link][21]

-

Brown, G. P., et al. (2007). Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. Free Radical Biology and Medicine, 43(6), 949-957. Available from: [Link][22]

Sources

- 1. Frontiers | Neuroprotective Roles of the Reverse Transsulfuration Pathway in Alzheimer’s Disease [frontiersin.org]

- 2. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mds.marshall.edu [mds.marshall.edu]

- 9. Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid | MDPI [mdpi.com]

- 10. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. thepoultrysite.com [thepoultrysite.com]

- 16. Substitution of Dietary Sulfur Amino Acids by DL-2-hydroxy-4-Methylthiobutyric Acid Increases Remethylation and Decreases Transsulfuration in Weaned Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A quantitative metabolomics assay targeting 14 intracellular metabolites associated with the methionine transsulfuration pathway using LC-MS/MS in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Extracellular transsulfuration generates hydrogen sulfide from homocysteine and protects endothelium from redox stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protect Broiler Performance and Profits with HMTBa Methionine | Engormix [en.engormix.com]

- 20. Transsulfuration Is a Significant Source of Sulfur for Glutathione Production in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Publication : USDA ARS [ars.usda.gov]

- 22. researchgate.net [researchgate.net]

A Comparative Analysis of the Antioxidant Properties of (S)-2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA) and L-Methionine in Oxidative Stress Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in numerous pathologies. L-methionine, an essential sulfur-containing amino acid, plays a pivotal role in the endogenous antioxidant defense network, primarily as a precursor to the master antioxidant, glutathione (GSH). Its synthetic hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is widely used as a methionine source, particularly in animal nutrition. While both molecules can fulfill the metabolic requirement for L-methionine, a growing body of evidence indicates that HMTBA possesses distinct and often superior antioxidant properties, especially under conditions of oxidative challenge.

This technical guide provides a comprehensive comparison of (S)-HMTBA and L-methionine, moving beyond their roles in protein synthesis to focus on their differential effects on cellular redox status. We will dissect their divergent absorption and metabolic pathways, explore the mechanistic underpinnings of their antioxidant actions, and present validated experimental models and protocols for their evaluation. The central thesis is that the unique metabolic fate of HMTBA, including its efficient conversion and potential preferential shunting into the transsulfuration pathway, renders it a more potent modulator of the antioxidant defense system than L-methionine in various oxidative stress models.

Section 1: The Landscape of Oxidative Stress

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). They are natural byproducts of aerobic metabolism, primarily generated within the mitochondria during cellular respiration. While essential for cell signaling and immune responses at low concentrations, their overproduction can lead to indiscriminate damage to vital macromolecules, including lipids, proteins, and nucleic acids.

Cells have evolved a sophisticated, multi-layered defense system to neutralize excess ROS and mitigate potential damage. This system comprises:

-

Enzymatic Antioxidants: Key enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) form the first line of defense, catalytically converting ROS into less harmful substances.

-

Non-Enzymatic Antioxidants: These include small molecules such as glutathione (GSH), thioredoxin (Trx), vitamins E and C, and uric acid, which directly scavenge free radicals.[1] GSH is arguably the most important intracellular antioxidant, and its ratio to its oxidized form (GSSG) is a critical indicator of cellular redox health.[2][3]

When ROS production overwhelms the antioxidant capacity, the resulting state of oxidative stress can trigger a cascade of detrimental events, including lipid peroxidation, protein carbonylation, DNA damage, and the activation of pro-inflammatory and pro-apoptotic signaling pathways.[4] This imbalance is implicated in aging and a wide array of diseases, making the study of antioxidant compounds critically important.

Caption: Overview of ROS generation and the primary enzymatic antioxidant defenses.

Section 2: Physicochemical and Metabolic Profiles of L-Methionine and (S)-HMTBA

A fundamental understanding of the structural and metabolic differences between L-methionine and HMTBA is crucial to explaining their divergent antioxidant activities.

-

L-Methionine: An α-amino acid with the chemical formula C₅H₁₁NO₂S. Its structure features a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing a sulfur atom.

-

(S)-HMTBA: An α-hydroxy acid, specifically the hydroxy analog of methionine, with the formula C₅H₁₀O₃S. The key structural difference is the substitution of the α-amino group with a hydroxyl group (-OH). This seemingly minor change has profound implications for its absorption and metabolism.[2][5]

The routes of entry into the body differ significantly, which can affect bioavailability and tissue distribution.

-

L-Methionine: As an amino acid, it is absorbed from the gut primarily through active transport systems, which are saturable and can be competitive.[5][6]

-

(S)-HMTBA: As an organic acid, HMTBA has a dual absorption mechanism. It can be absorbed via passive diffusion across the intestinal epithelium, a non-saturable process driven by concentration gradients.[2][5] This allows for absorption along the entire gastrointestinal tract and may provide a more sustained supply to the tissues, especially at higher supplementation levels.[7]

For use in protein synthesis or the transsulfuration pathway, HMTBA must first be converted into L-methionine. This is a highly efficient, two-step enzymatic process.[8][9]

-

Oxidation: HMTBA is first oxidized to its keto-acid intermediate, α-keto-γ-methiolbutyrate (KMB). This reaction is catalyzed by two key enzymes: L-hydroxy acid oxidase (L-HAOX) and D-hydroxy acid dehydrogenase (D-HADH), which act on the L- and D-isomers of HMTBA, respectively.[9]

-

Transamination: The KMB intermediate is then converted to L-methionine by aminotransferases, which donate an amino group from another amino acid (e.g., glutamate, glutamine, or branched-chain amino acids).

This conversion process occurs in various tissues, with the liver, kidneys, and small intestine being major sites.[5][7] The wide distribution of these enzymes ensures that HMTBA delivered to peripheral tissues can be converted to L-methionine locally for immediate use.[9]

Caption: Bio-conversion of HMTBA and D-Methionine to L-Methionine.

Section 3: Mechanisms of Antioxidant Action

The antioxidant properties of both compounds stem from their roles as precursors for L-methionine, but their efficacy is dictated by their metabolic channeling.

The primary mechanism by which both compounds exert antioxidant effects is by supplying L-methionine to the transsulfuration pathway.

-

3.1.1. Precursor for Glutathione (GSH) Synthesis: L-methionine is converted via a series of enzymatic steps into S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), homocysteine, and finally cysteine.[10][11] Cysteine is the rate-limiting amino acid for the synthesis of GSH. Therefore, an adequate supply of methionine is essential for maintaining robust intracellular GSH pools. Methionine deficiency has been shown to decrease GSH levels and the activities of antioxidant enzymes, leading to oxidative stress.[4]

-

3.1.2. Evidence for Preferential Shunting of HMTBA: A key differentiator emerges here. Several studies suggest that HMTBA is more preferentially diverted into the transsulfuration pathway compared to an equimolar amount of DL-methionine.[9][12] This metabolic shunting leads to greater production of the antioxidant metabolites cysteine, GSH, and taurine.[9][13] This is particularly evident under stress conditions, where HMTBA supplementation leads to a higher and more favorable reduced-to-oxidized glutathione ratio (GSH:GSSG), a more accurate indicator of redox status than total GSH alone.[2][3][14]

Caption: The transsulfuration pathway leading to GSH and taurine synthesis.

Beyond providing substrate for GSH, methionine sources can influence the activity and expression of key antioxidant enzymes.

-

Effects on SOD, CAT, and GPx: Adequate methionine supplementation, regardless of the source, can enhance the activities of SOD, CAT, and GPx, particularly when basal levels are suboptimal or under conditions of stress.[2][7]

-

Upregulation of the Thioredoxin (Trx) System: Studies in broilers have shown that HMTBA can specifically enhance the gene expression of thioredoxin (Trx) and methionine sulfoxide reductase (MsrA).[1][2] The Trx system is critical for reducing oxidized proteins and works in concert with the Msr enzymes to repair oxidized methionine residues within proteins, thus restoring protein function and mitigating oxidative damage.

-

L-Methionine: The sulfur atom in methionine can be readily oxidized by ROS like hydrogen peroxide and superoxide, forming methionine sulfoxide.[15] This action allows protein-bound methionine residues to act as "scavengers of last resort," protecting more critical amino acid residues from irreversible oxidative damage.[4] However, its ability to scavenge stable radicals like DPPH in vitro is negligible at room temperature.[15][16]

-

(S)-HMTBA: While less studied, HMTBA has been demonstrated to possess higher in vitro antioxidant capability compared to DL-methionine.[17] This may be due to the hydroxyl group in its structure, though the primary antioxidant benefit in a biological system remains its role as a superior precursor to GSH.

Section 4: Evaluating Antioxidant Efficacy: Key Oxidative Stress Models & Protocols

To substantiate claims of superior antioxidant efficacy, robust and reproducible experimental models are required. The choice of model—in vitro or in vivo—depends on the research question, from dissecting molecular mechanisms to validating physiological relevance.

-

4.1.1. Model: H₂O₂-Induced Oxidative Stress in Intestinal Epithelial Cells (e.g., IPEC-J2, Caco-2)

-

Rationale: The intestinal epithelium is constantly exposed to pro-oxidants and is a primary site for the absorption of methionine and HMTBA. This model is excellent for studying direct cytoprotective effects and dissecting metabolic pathways.[9]

-

Experimental Design: Cells are pre-incubated with equimolar concentrations of L-methionine or (S)-HMTBA for a set period (e.g., 12-24 hours) before being challenged with a sub-lethal dose of an oxidant like H₂O₂ or tert-butyl hydroperoxide (t-BHP). Endpoints include cell viability, intracellular ROS, and GSH/GSSG ratios.

-

-

4.1.2. Protocol 1: Intracellular ROS Measurement using DCFH-DA

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Fluorescence intensity is directly proportional to intracellular ROS levels.

-

Methodology:

-

Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Replace media with fresh media containing L-Met or HMTBA at desired concentrations and incubate.

-

Wash cells twice with warm phosphate-buffered saline (PBS).

-

Load cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

-

Wash cells twice with warm PBS to remove excess probe.

-

Add the oxidant (e.g., 200 µM H₂O₂) in PBS to induce oxidative stress. Include a vehicle control (no oxidant) and a positive control (oxidant, no pre-treatment).

-

Immediately measure fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~530 nm) kinetically over 60-90 minutes or at a fixed endpoint.

-

Validation: Normalize fluorescence readings to cell number or total protein content (e.g., via a parallel crystal violet assay).

-

-

-

4.1.3. Protocol 2: Glutathione Assay (GSH, GSSG, and GSH/GSSG Ratio)

-

Principle: Commercial kits are widely available and reliable. They typically use an enzymatic recycling method. Total GSH is measured by reducing GSSG to GSH with GSH reductase, followed by the reaction of GSH with DTNB (Ellman's reagent) to produce a colored product. For GSSG measurement, GSH is first masked with a scavenger like 2-vinylpyridine before the recycling reaction.

-

Methodology:

-

Culture and treat cells in a 6-well plate as described above.

-

After treatment, wash cells with ice-cold PBS and scrape into a deproteinizing buffer (e.g., 5% metaphosphoric acid).

-

Homogenize/sonicate the cell suspension on ice and centrifuge at >10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

Follow the manufacturer's protocol for the specific kit to measure total GSH and GSSG concentrations using a spectrophotometer (~412 nm).

-

Calculation: Calculate reduced GSH by subtracting GSSG from total GSH. Determine the critical GSH/GSSG ratio.

-

Validation: Run a standard curve with known concentrations of GSH and GSSG with each assay.

-

-

-

4.2.1. Model: Heat Stress in Poultry

-

Rationale: Heat stress is a potent physiological inducer of oxidative stress and is commercially relevant. This model allows for the assessment of systemic effects on performance, physiology, and tissue-specific antioxidant status.[3][12][14]

-

Experimental Design: Broiler chickens are raised under either normal temperatures or chronic high temperatures (e.g., 32°C). Diets are supplemented with equimolar levels of DL-methionine or HMTBA.[3] Blood and tissue samples (liver, intestine, muscle) are collected at specified time points for analysis.

-

-

4.2.2. Model: High-Fat Diet-Induced Oxidative Stress in Rodents

-

Rationale: High-fat diets induce metabolic stress, leading to increased mitochondrial ROS production, particularly in the liver. This model is highly relevant to metabolic diseases.[17]

-

Experimental Design: Male C57BL/6 mice are fed a high-fat diet (e.g., 20% fat) supplemented with DL-methionine or HMTBA for several weeks. A normal-fat diet group serves as a control.[17] Serum and liver tissues are analyzed for markers of oxidative stress and lipid metabolism.

-

-

4.2.3. Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

-

Principle: This classic assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which can be measured spectrophotometrically or fluorometrically.

-

Methodology:

-

Homogenize a known weight of tissue (e.g., liver) in ice-cold buffer (e.g., 1.15% KCl) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.

-

Centrifuge the homogenate and collect the supernatant.

-

To a sample of the supernatant, add an acid solution (e.g., trichloroacetic acid or phosphoric acid) and a TBA solution.

-

Incubate the mixture in a water bath at >90°C for 45-60 minutes.

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at ~532 nm.

-

Validation: Quantify MDA concentration using a standard curve prepared with a stable MDA precursor like 1,1,3,3-tetramethoxypropane.

-

-

-

4.2.4. Protocol 4: Antioxidant Enzyme Activity Assays (SOD, GPx)

-

Principle: These are typically kinetic assays measured using a spectrophotometer.

-

SOD Activity: Often uses an indirect assay where SOD inhibits the rate of a reaction that generates a colored product (e.g., the reduction of cytochrome c or a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system). The degree of inhibition is proportional to SOD activity.

-

GPx Activity: Measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of GSSG back to GSH by glutathione reductase. GPx uses GSH to reduce a substrate like H₂O₂ or cumene hydroperoxide. The decrease in absorbance at 340 nm (due to NADPH consumption) is proportional to GPx activity.

-

-

Methodology:

-

Prepare tissue homogenates as described for the TBARS assay, typically in a phosphate buffer suitable for enzyme activity.

-

Determine the total protein concentration of the homogenate (e.g., using a Bradford or BCA assay) for normalization.

-

Use commercially available kits or established laboratory protocols, adding the tissue supernatant to a reaction mixture in a cuvette or 96-well plate.

-

Measure the change in absorbance over time using a spectrophotometer.

-

Validation: Calculate enzyme activity in units per milligram of protein (U/mg protein). Ensure the assay is run within the linear range of the enzyme's activity.

-

-

Caption: A typical experimental workflow for an in vivo oxidative stress study.

Section 5: Comparative Data Synthesis and Interpretation

The collective evidence from diverse oxidative stress models consistently points towards a superior or more efficient antioxidant effect of HMTBA compared to equimolar L-methionine (or its racemic form, DL-methionine).

| Biomarker / Parameter | Oxidative Stress Model | L-Methionine Effect | (S)-HMTBA Effect | Key Finding | Reference(s) |

| Intracellular ROS | H₂O₂ in Caco-2 cells | Moderate reduction | Significant reduction | HMTBA showed greater cytoprotection against induced oxidative stress. | [9] |

| GSH/GSSG Ratio | Heat Stress (Broilers) | Increased total GSH | Highest GSH/GSSG ratio | HMTBA is more efficient at maintaining the reduced glutathione pool. | [2][3][14] |

| Lipid Peroxidation (TBARS/MDA) | Heat Stress (Broilers) | No significant effect vs. stress | Significantly reduced TBARS | HMTBA provided better protection against lipid membrane damage. | [1][3] |

| Lipid Peroxidation (MDA) | High-Fat Diet (Mice) | Increased MDA | Restored MDA to control levels | HMTBA reversed high-fat diet-induced oxidative damage. | [17] |

| Antioxidant Enzyme Activity | Laying Ducks | Increased GPx, CAT | Increased GPx, CAT | Both sources improved enzyme activity over a deficient diet. | [7] |

| Thioredoxin (Trx) Expression | Heat Stress (Broilers) | No significant change | Enhanced Trx gene expression | HMTBA specifically upregulates the thioredoxin repair system. | [2] |

| Growth Performance | Heat Stress (Broilers) | Impaired growth | Partially restored growth | Better antioxidant status with HMTBA correlated with improved performance. | [3][12] |

The enhanced antioxidant efficacy of HMTBA is not due to a single property but is the result of a confluence of its unique metabolic characteristics:

-

Dual Absorption Mechanism: Passive diffusion allows for more consistent and potentially greater uptake, ensuring a steady supply for metabolic conversion, which can be advantageous under the high metabolic demands of stress.[2][5]

-

Metabolic Shunting: The most critical factor appears to be the preferential channeling of HMTBA-derived L-methionine into the transsulfuration pathway.[9][12] This prioritizes the synthesis of GSH and taurine over other metabolic fates like protein synthesis, directly bolstering the cell's non-enzymatic antioxidant capacity.

-

Local Conversion: The ability of peripheral tissues to convert HMTBA to L-methionine in situ means that the antioxidant precursor is delivered precisely where it is needed, potentially bypassing bottlenecks in hepatic metabolism and transport.[9]

Section 6: Implications for Research and Development

The distinct antioxidant profiles of (S)-HMTBA and L-methionine have significant implications for scientists and developers.

-

When the research goal is to evaluate general methionine requirements for growth, L-methionine or DL-methionine are appropriate standards.

-

However, when investigating interventions for conditions underpinned by oxidative stress (e.g., metabolic syndrome, inflammatory conditions, heat stress), (S)-HMTBA should be considered a distinct entity and a potentially more effective therapeutic or nutraceutical agent.

-

It is crucial to measure not just total antioxidant capacity or total GSH, but more sensitive markers of redox status like the GSH/GSSG ratio and specific markers of damage like TBARS or protein carbonyls to capture the nuanced differences between the two compounds.

The superior ability of HMTBA to enhance the endogenous antioxidant system under stress suggests its potential application beyond animal nutrition. For drug development professionals, HMTBA could be explored as:

-

An adjuvant therapy to mitigate oxidative damage in chronic diseases.

-

A protective agent against drug-induced toxicity (e.g., chemotherapy-induced oxidative stress).

-

A key ingredient in nutraceutical formulations aimed at promoting healthy aging and metabolic health.

References

-

Ma, X. K., Lin, Y. C., Zhang, H. F., Wu, X. H., & Gao, C. Q. (2019). Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens. Poultry Science, 98(12), 6846–6855. [Link]

-

Guo, Y., Zhang, H., Yuan, J., & Wang, T. (2018). A comparison of two sources of methionine supplemented at different levels on heat shock protein 70 expression and oxidative stress product of Peking ducks under heat stress. Journal of Animal Physiology and Animal Nutrition, 102(2), e468-e475. [Link]

-

Tang, J., Sun, H., Yao, X. H., Wu, X. F., Wang, X. Q., & Zhou, Y. M. (2011). Comparative in vivo antioxidant capacity of DL-2-hydroxy-4-methylthiobutanoic acid (HMTBA) and DL-methionine in male mice fed a high-fat diet. Journal of the Science of Food and Agriculture, 91(12), 2258-2263. [Link]

-

Zhang, B., Wong, E. A., & Gilbert, E. R. (2015). Bioavailability of different dietary supplemental methionine sources in animals. Frontiers in Bioscience (Scholar Edition), 7(1), 81-98. [Link]

-

Phulia, A., Singh, G., Singh, S., & Kumar, R. (2022). The Role of Methionine Supplementation on Oxidative Stress and Antioxidant Status of Poultry-A Review. Agriculture, 12(10), 1701. [Link]

-

Zhang, K. Y., et al. (2023). Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks. Animal, 17(2), 100720. [Link]

-

Rimoldi, S., Terova, G., Ceccotti, C., & Gini, E. (2022). How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout? Antioxidants, 11(7), 1391. [Link]

-

Wang, L., Wang, J., Zhang, H., Wu, S., & Yue, H. (2019). Effects of 2 sources and levels of methionine on the antioxidant capacity and the expression of methionine metabolic and transporter genes in broilers. Poultry science, 98(10), 4866-4874. [Link]

-

Tan, B., Yin, Y., Liu, Z., Li, X., Xu, H., Kong, X., ... & Wu, G. (2014). Changes in plasma amino acid profiles, growth performance and intestinal antioxidant capacity of piglets following increased consumption of methionine as its hydroxy analogue. British Journal of Nutrition, 112(3), 353-362. [Link]

-

Vázquez-Añón, M., González-Esquerra, R., & Parker, D. (2017). Review of the chemistry, metabolism, and dose response of two supplemental methionine sources and the implications in their relative bioefficacy. World's Poultry Science Journal, 73(4), 759-772. [Link]

-

Kim, Y. S., & Paik, H. D. (2018). In vitro antioxidant actions of sulfur-containing amino acids. Arabian Journal of Chemistry, 11(2), 141-148. [Link]

-

Zuo, T., He, Y., He, J., Yang, X., Li, J., Yin, Y., ... & Yue, M. (2020). Effects on the Cell Barrier Function of L-Met and DL-HMTBA Is Related to Metabolic Characteristics and m6A Modification. Frontiers in Cell and Developmental Biology, 8, 597194. [Link]

-